

An In-depth Technical Guide to Benzyl Succinimido Carbonate: Chemical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl succinimido carbonate*

Cat. No.: *B554293*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl succinimido carbonate (Cbz-OSu), also known as N-(Benzoyloxycarbonyloxy)succinimide, is a widely utilized reagent in organic synthesis, particularly within the realms of peptide synthesis and drug development. Its primary function is to introduce the benzoyloxycarbonyl (Cbz or Z) protecting group to primary and secondary amines. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Benzyl succinimido carbonate**, with a focus on quantitative data and detailed experimental protocols.

Core Chemical Properties

Benzyl succinimido carbonate is a white crystalline solid that is soluble in various organic solvents.^[1] While stable under recommended storage conditions, it is sensitive to moisture.^[2]

Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₁ NO ₅	[3]
Molecular Weight	249.22 g/mol	[3][4]
Appearance	White solid/fine crystalline powder	[2][4]
Melting Point	80-82 °C	[4]
Solubility	Soluble in chloroform, methanol, and acetone (0.1 g/mL)	[1]
CAS Number	13139-17-8	[3][4]

Stability and Storage

Benzyl succinimido carbonate is stable when stored in a cool, dry, and dark place in a tightly sealed container.[2][5] It is, however, sensitive to moisture and should be handled accordingly. [2] While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are not readily available in the public domain, the decomposition temperature is noted to be around 81 °C.[2] For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, and routine inspection is recommended to ensure product quality.

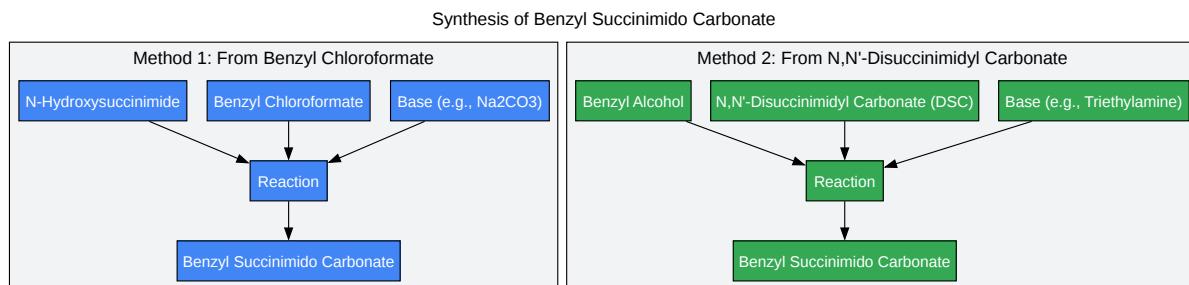
Synthesis of Benzyl Succinimido Carbonate

The synthesis of **Benzyl succinimido carbonate** can be achieved through several methods. Two common routes are highlighted below.

Synthesis via Benzyl Chloroformate

A prevalent method involves the reaction of N-hydroxysuccinimide with benzyl chloroformate in the presence of a base.

- Dissolve N-hydroxysuccinimide in a suitable solvent.


- Add a base, such as sodium carbonate, potassium carbonate, sodium hydroxide, or triethylamine, to the solution. The base is typically added as an aqueous solution with a mass concentration of 10-30%.
- Slowly add benzyl chloroformate to the reaction mixture. The molar ratio of benzyl chloroformate to N-hydroxysuccinimide to base is typically in the range of 1:1-3:0.5-3.
- Maintain the reaction at a controlled temperature, often with stirring, for a sufficient period to ensure complete reaction.
- After the reaction is complete, the product is isolated through extraction and can be further purified by recrystallization.

Synthesis via N,N'-Disuccinimidyl Carbonate (DSC)

An alternative and often milder method utilizes N,N'-disuccinimidyl carbonate (DSC) as a starting material. This approach avoids the use of the more hazardous benzyl chloroformate.

- Dissolve benzyl alcohol in a suitable dry solvent, such as acetonitrile.
- Add N,N'-disuccinimidyl carbonate (DSC) and a non-nucleophilic base, like triethylamine, to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is worked up, typically involving washing with aqueous solutions to remove by-products and the base.
- The product, **Benzyl succinimido carbonate**, is then isolated and purified, often by crystallization. This intermediate is generally stable and can be stored for several months in a refrigerator.^[6]

Synthesis Workflow Diagram

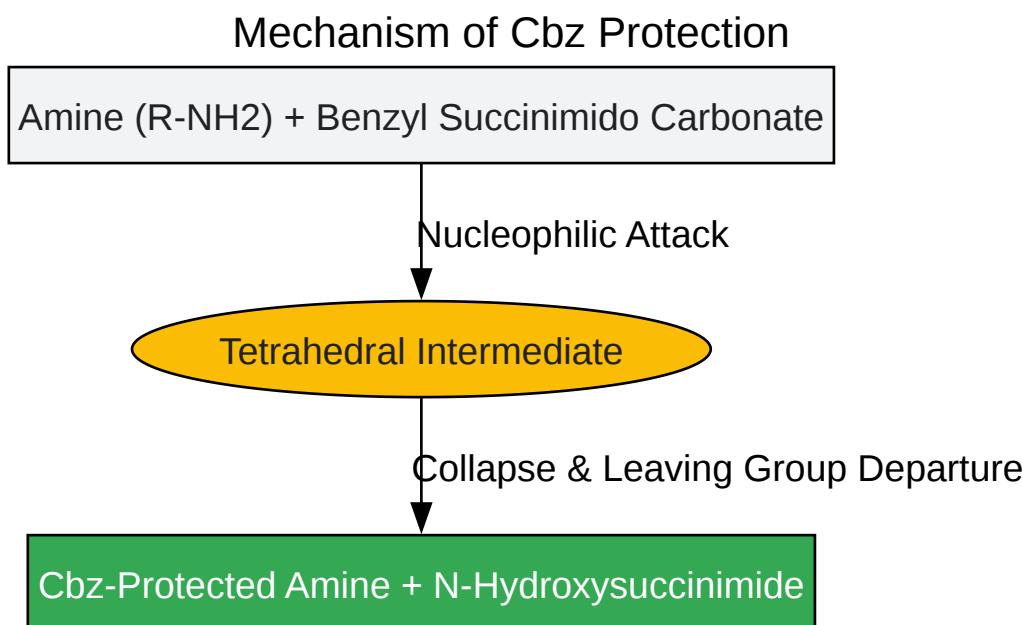
[Click to download full resolution via product page](#)

Caption: Two common synthetic routes to **Benzyl succinimido carbonate**.

Reactivity and Mechanism of Action

The primary utility of **Benzyl succinimido carbonate** lies in its ability to act as an efficient electrophile for the benzyloxycarbonylation of amines. The succinimidyl ester is a good leaving group, facilitating the nucleophilic attack by an amine.

Reaction Kinetics


The reaction between **Benzyl succinimido carbonate** and an amine follows second-order kinetics, being first-order with respect to both the amine and the reagent.^[7] The activation energy for this type of reaction typically falls within the range of 50 to 90 kJ/mol.^[7] The formation of the resulting carbamate is thermodynamically favorable, with a Gibbs free energy change generally ranging from -5 to -15 kJ/mol.^[7]

General Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then

collapses, displacing the N-hydroxysuccinimide anion as a leaving group and forming the stable Cbz-protected amine.

Reaction Mechanism Diagram

[Click to download full resolution via product page](#)

Caption: The reaction mechanism for the protection of amines using **Benzyl succinimido carbonate**.

Applications in Research and Drug Development

Benzyl succinimido carbonate is a cornerstone reagent for the protection of amine functionalities in multi-step organic syntheses, which is a critical aspect of drug discovery and development.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Cbz-OSu is used to introduce Cbz-protected amino acids to the growing peptide chain. The Cbz group prevents the amine of the incoming amino acid from reacting with itself or other activated carboxyl groups, ensuring the correct peptide sequence is assembled.

Synthesis of Complex Molecules

Beyond peptide synthesis, **Benzyl succinimido carbonate** is employed in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).^[7] Its use allows for the selective modification of other functional groups within a molecule while the amine is protected.^[7]

Experimental Protocol for Cbz Protection of an Amine

- **Dissolution:** Dissolve the amine substrate in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water.
- **Base Addition:** Add a base, typically sodium bicarbonate, to the solution to neutralize the N-hydroxysuccinimide by-product.
- **Reagent Addition:** Add **Benzyl succinimido carbonate** (typically 1.0 to 1.2 equivalents) to the reaction mixture.
- **Reaction:** Stir the reaction at room temperature. The progress of the reaction can be monitored by techniques such as TLC or HPLC.
- **Work-up:** Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of **Benzyl succinimido carbonate** exhibits characteristic signals for the benzyl and succinimide protons.

Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
Aromatic (Benzyl)	~7.40	singlet	5H
Methylene (Benzyl)	~5.32	singlet	2H
Methylene (Succinimide)	~2.82	singlet	4H
(Solvent: CDCl ₃)			

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation.

Carbon	Chemical Shift (δ) ppm
Carbonyl (Succinimide)	~170
Carbonyl (Carbonate)	~151
Aromatic (Benzyl)	128-135
Methylene (Benzyl)	~69
Methylene (Succinimide)	~25
(Solvent: CDCl ₃ , approximate values)	

FT-IR Spectroscopy

The infrared spectrum shows characteristic absorption bands for the carbonyl groups.

Functional Group	Wavenumber (cm ⁻¹)
Carbonyl (ester)	~1785
Carbonyl (imide)	~1740

Conclusion

Benzyl succinimido carbonate is an invaluable reagent for the protection of amines in organic synthesis. Its stability, ease of use, and the straightforward removal of the Cbz group make it a preferred choice in peptide synthesis and the development of complex pharmaceutical compounds. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxy carbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Benzylloxycarbonyloxy)succinimide | 13139-17-8 [amp.chemicalbook.com]
- 3. Benzyl succinimido carbonate | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. Buy N-(Benzylloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 7. AT394852B - METHOD FOR PRODUCING N-SUCCINIMIDYL CARBONATES - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl Succinimido Carbonate: Chemical Properties and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554293#benzyl-succinimido-carbonate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com